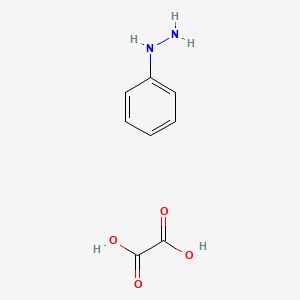Phenylhydrazine Oxalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Phenylhydrazine oxalate is a chemical compound formed from the reaction of phenylhydrazine and oxalic acid. It appears as a crystalline solid and is characterized by its unique structural properties, which contribute to its various applications in organic chemistry and biochemistry. This compound is notable for its ability to form stable derivatives with carbonyl compounds, making it valuable in the synthesis of hydrazones and related compounds.
In this reaction, RCHO represents an aldehyde or ketone, leading to the formation of a hydrazone. Additionally, phenylhydrazine oxalate can undergo oxidation reactions, particularly with hemoglobin and cytochrome P-450 enzymes, resulting in the formation of reactive intermediates that can impact biological systems .
Phenylhydrazine oxalate exhibits significant biological activity, particularly in its interaction with hemoglobin. It is known to induce hemolytic anemia by causing oxidative damage to red blood cells. This property has been utilized in research settings to study oxidative stress and related pathologies. Furthermore, phenylhydrazine derivatives have been investigated for their potential antitumor activity due to their ability to interact with cellular components and induce apoptosis in cancer cells .
The synthesis of phenylhydrazine oxalate typically involves the following steps:
- Preparation of Phenylhydrazine: This is usually achieved through the reduction of nitrobenzene or diazotization of aniline.
- Reaction with Oxalic Acid: Phenylhydrazine is then reacted with oxalic acid under controlled conditions to produce phenylhydrazine oxalate.
Recent advancements have introduced continuous flow processes that enhance the efficiency and yield of this synthesis by integrating multiple reaction steps into a single reactor system, thereby reducing reaction time and improving product quality .
Phenylhydrazine oxalate has several applications across various fields:
- Organic Synthesis: It is widely used as a reagent for synthesizing hydrazones from carbonyl compounds.
- Pharmaceutical Research: Its derivatives are explored for potential therapeutic effects, particularly in oncology.
- Analytical Chemistry: It serves as a reagent in various analytical methods, including spectrophotometry and chromatography.
Studies on the interactions of phenylhydrazine oxalate reveal its role as a "trapping agent" for reactive species in biochemical pathways. For instance, it can trap carbonyl groups in metabolic processes, which has implications for understanding metabolic disorders and oxidative stress responses . Additionally, its interactions with hemoglobin highlight its potential effects on oxygen transport and cellular metabolism.
Phenylhydrazine oxalate shares similarities with several other compounds, particularly those containing hydrazine or oxalic acid functionalities. Here are some comparable compounds:
| Compound | Structure Type | Key Features |
|---|---|---|
| Hydrazine | Simple hydrazine | Basic structure; used as a reducing agent |
| Dihydrazinium Oxalate | Hydrazinium salt | Forms through reaction with hydrazine; more stable than phenylhydrazine oxalate |
| Phenylhydrazine Hydrochloride | Salt form of phenylhydrazine | Used in similar reactions; more soluble in water |
| 2-Hydrazinobenzothiazole | Benzothiazole derivative | Exhibits biological activity; used in drug discovery |
Phenylhydrazine oxalate is unique due to its specific reactivity towards carbonyl compounds and its biological interactions that lead to oxidative stress responses. Its crystalline nature also differentiates it from other hydrazines that may not form stable salts or derivatives.








